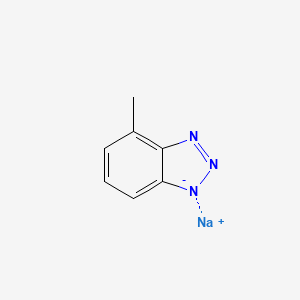

Tolytriazole Sodium Salt

描述

Evolution of Triazole-Based Corrosion Inhibitors in Scientific Research

The study of corrosion inhibitors has seen significant advancements, with organic compounds, particularly those containing nitrogen, being a major focus. royalsocietypublishing.org Triazole derivatives, including benzotriazole (B28993) (BTA) and tolyltriazole (B104456) (TTA), have been extensively researched for their ability to form protective films on metal surfaces. ijcsi.prohelsinki.fi The unique electronic structure of the triazole ring, with its conjugated π-systems and lone electron pairs on the nitrogen atoms, facilitates strong adsorption onto metal substrates. ijcsi.prohelsinki.fi

Early research focused on understanding the fundamental mechanisms of corrosion inhibition by these compounds. Over time, the focus has expanded to include the development of more effective and specialized inhibitors. This has led to the investigation of various substituted triazole derivatives to enhance their protective properties. ijcsi.pro The introduction of a methyl group to the benzotriazole structure to form tolyltriazole was a significant step, offering improved performance in certain conditions. scielo.br Current research continues to explore novel triazole-based compounds and their synergistic effects with other additives to provide enhanced corrosion protection in increasingly demanding environments. ijcsi.proresearchgate.net

Significance of Tolyltriazole Sodium Salt in Diverse Material Protection Systems

Tolyltriazole Sodium Salt is a highly effective corrosion inhibitor widely used to protect copper, brass, and other copper-based alloys. atamanchemicals.com Its significance lies in its ability to form a thin, durable protective film on metal surfaces, preventing contact with corrosive elements like water and oxygen. atamanchemicals.comchemical-product.com This protective layer is not just a physical barrier but also involves chemical interactions that enhance the stability of the metal surface. unpchemicals.com

The compound's versatility is evident in its wide range of applications. It is a crucial component in industrial water treatment for cooling towers, boilers, and closed-loop systems. atamanchemicals.comatamanchemicals.com In the automotive industry, it is integral to antifreeze and coolant formulations, protecting engine components from corrosion. atamanchemicals.comunpchemicals.com TTA-Na is also used in metalworking fluids, hydraulic fluids, and even in the electronics industry to protect copper circuitry. riverlandtrading.comatamanchemicals.comalibaba.com Its ability to provide excellent corrosion protection at low concentrations makes it a cost-effective solution in many industrial processes. atamanchemicals.com

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research on Tolyltriazole Sodium Salt is multifaceted. While its primary function as a corrosion inhibitor is well-established, ongoing studies aim to optimize its performance in complex industrial systems. A significant area of investigation is its interaction with other chemical additives to create synergistic effects, leading to enhanced and broader protection for various metals. researchgate.netatamanchemicals.com

However, there are still knowledge gaps that need to be addressed. The detailed mechanisms of its synergistic action with other inhibitors are not fully understood. researchgate.net Furthermore, while its effectiveness is proven, there is a continuous need to develop more environmentally benign and sustainable corrosion inhibitors. Research into the long-term environmental fate and potential toxicological impacts of TTA and its derivatives is an area of growing importance. researchgate.net Another area of future research is the integration of tolyltriazole-based compounds into "smart" materials, such as self-healing coatings, that can provide on-demand corrosion protection. Addressing these knowledge gaps will be crucial for the continued and responsible use of Tolyltriazole Sodium Salt in advanced materials protection. usgs.gov

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Characterization for Research Applications

Synthetic Pathways for Tolyltriazole (B104456) Sodium Salt and its Derivatives

The production of tolyltriazole sodium salt can be achieved through multiple synthetic routes, each with distinct process parameters and outcomes. The primary methods involve the synthesis of the tolyltriazole precursor followed by a neutralization step.

Diazotization-Cyclization Routes for Precursor Synthesis

A historically significant method for synthesizing the tolyltriazole precursor involves the diazotization of ortho-toluenediamine. This process is followed by a cyclization reaction to form the triazole ring.

The key steps in this pathway are:

Diazotization: Ortho-toluenediamine is reacted with a nitrite (B80452) source, such as an alkali metal nitrite or an alkyl nitrite, in the presence of an acid. google.com This reaction is typically conducted at low temperatures, often below 10°C, to form a diazonium salt intermediate. google.com

Cyclization: The resulting diazonium salt undergoes ring closure to form tolyltriazole. This step may occur naturally at reaction temperatures above 10°C, or it may require an additional heating step to induce cyclization, particularly if the diazotization was carried out at very low temperatures. google.com

While this method is well-established, it is considered more complex for industrial-scale production.

Another approach starts with toluene, which undergoes nitration and subsequent reduction to form 4-aminotoluene (p-toluidine). unpchemicals.com This intermediate is then subjected to diazotization and rearrangement to yield 3,4-toluenediamine, which is finally cyclized to produce tolyltriazole. unpchemicals.com

Neutralization-Based Formation of the Sodium Salt

The final step in the production of tolyltriazole sodium salt is the neutralization of the tolyltriazole precursor. This is a straightforward acid-base reaction where a basic solution is added to the tolyltriazole.

The most common method involves reacting tolyltriazole with sodium hydroxide (B78521) in an aqueous solution. smolecule.comgoogle.com The mixture is typically stirred to ensure complete reaction. smolecule.comgoogle.com The resulting product is an aqueous solution of tolyltriazole sodium salt. google.com

Investigation of Synthesis Process Parameters and Yield Optimization

Optimizing the synthesis process is crucial for achieving high yields and purity of tolyltriazole sodium salt. Key parameters that are often investigated include temperature, reaction time, and the ratio of reactants.

In the neutralization step, the temperature can be controlled within a range of 40 to 100°C, with a stirring time of 0.5 to 1 hour. google.com Following the reaction, a decolorizing agent like activated carbon may be added to remove impurities. smolecule.comgoogle.comgoogle.com The solution is then filtered to yield the final product. smolecule.comgoogle.com

Research has shown that by carefully controlling these parameters, yields of over 98.5% can be achieved. google.com For instance, one patented method describes a process that results in a tolyltriazole sodium salt solution with a concentration of over 50% and a yield exceeding 98.5%. google.com

| Parameter | Value | Outcome | Reference |

| Reactants | Tolyltriazole, Sodium Hydroxide, Water | Formation of Tolyltriazole Sodium Salt | google.com |

| Temperature | 50-60°C | Decolorization Step | google.com |

| Reaction Time | 0.5 - 1 hour | Stirring for Neutralization | google.com |

| Yield | >98.5% | High Purity Product | google.com |

| Concentration | >50% | Concentrated Solution | google.com |

Analytical Techniques for Comprehensive Compound Characterization in Research

To ensure the quality and purity of synthesized tolyltriazole sodium salt, as well as to study its properties, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is an essential technique for separating, identifying, and quantifying the components in a mixture. In the context of tolyltriazole sodium salt, it is particularly useful for assessing the purity of the final product and for analyzing its isomers, 4-methyl-1H-benzotriazole (4-TTA) and 5-methyl-1H-benzotriazole (5-TTA). google.comnih.gov

Reversed-phase HPLC is well-suited for the separation of less polar molecules like the isomers of tolyltriazole. thermofisher.com An isocratic HPLC run can effectively separate the 4- and 5-tolyltriazole isomers. nih.gov However, for the simultaneous determination of a broader range of related compounds, a gradient elution may be used, though this can sometimes result in the co-elution of the tolyltriazole isomers. nih.gov

The detection of the separated components is often achieved using a Diode Array Detector (DAD) or by coupling the HPLC system with a mass spectrometer (LC-MS). nih.gov LC-MS/MS, in particular, offers very low detection limits, allowing for the direct analysis of samples with trace amounts of the compound. nih.gov

| Parameter | Method 1 | Method 2 |

| System | HPLC with DAD | HPLC-ESI-MS/MS nih.gov |

| Column | C18 | Not specified |

| Mobile Phase | Isocratic or Gradient nih.gov | Isocratic or Gradient nih.gov |

| Application | Purity and Isomer Separation nih.gov | Trace Analysis nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability Monitoring

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of tolyltriazole sodium salt and for monitoring its stability over time. The technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Tolyltriazole exhibits a characteristic absorption maximum in the UV range. scribd.com This absorbance can be used to determine the concentration of the compound in a solution, following the Beer-Lambert law.

Furthermore, UV-Vis spectroscopy can be employed to monitor the stability of tolyltriazole sodium salt under various conditions. For instance, changes in the UV-Vis spectrum over time can indicate degradation of the compound. The technique can also be used to study the effects of pH on the stability of the compound by tracking absorbance changes at critical wavelengths. In some advanced applications, UV-Vis spectroscopy is used in colorimetric assays, where the aggregation of gold nanoparticles in the presence of tolyltriazole leads to a measurable change in the absorption spectrum, allowing for its trace determination. ijcce.ac.irijcce.ac.ir

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Tolytriazole Sodium Salt, the FTIR spectrum provides a unique fingerprint that confirms its molecular structure. The key difference compared to its free acid precursor, Tolytriazole, is the absence of the N-H stretching vibration, which is replaced by the characteristics of the sodium salt formation.

The spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. The triazole ring itself exhibits characteristic stretching and bending vibrations. The presence of a methyl group is confirmed by C-H stretching and bending vibrations. In many commercial samples, a broad absorption band around 3400 cm⁻¹ may indicate the presence of moisture or water of hydration. The region between 1560-1600 cm⁻¹ is also associated with the antisymmetric stretching of ionized carboxylate residues, which can be relevant in identifying salt formation.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| > 3000 | Aromatic C-H | Stretching |

| 2850-2960 | Methyl (-CH₃) C-H | Stretching |

| ~1600 | Aromatic C=C | Stretching |

| 1450-1500 | Triazole Ring | Stretching |

| ~1465 | Methyl (-CH₃) C-H | Bending |

| 1000-1200 | Triazole Ring | In-plane bending |

Note: The exact positions of the peaks can vary slightly based on the sample's physical state and purity.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Phase Identification

X-ray Diffraction (XRD) is an essential analytical tool for investigating crystalline materials. It provides detailed information about the atomic and molecular structure, crystalline phase, and lattice parameters. For this compound, XRD analysis serves to confirm its crystalline nature, as opposed to an amorphous state. The diffraction pattern, characterized by sharp peaks at specific angles (2θ), is a direct result of the long-range ordered arrangement of molecules in the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ).

This technique is particularly useful for distinguishing this compound from its free acid counterpart, Tolytriazole. Due to the presence of the sodium ion and potential inclusion of water molecules in the crystal lattice, the sodium salt exhibits a distinct crystal structure and, consequently, a unique powder XRD pattern with different lattice parameters compared to the free acid. By comparing the obtained diffraction pattern with reference databases, one can confirm the phase identity and purity of the synthesized material.

Table 2: Comparative XRD Characteristics

| Characteristic | This compound | Tolytriazole (Free Acid) |

|---|---|---|

| Crystalline Nature | Crystalline solid | Crystalline solid |

| XRD Pattern | Sharp, well-defined peaks | Sharp, well-defined peaks |

| Peak Positions (2θ) | Unique set of diffraction peaks | Different set of diffraction peaks from the salt |

| Lattice Parameters | Distinct lattice parameters due to Na⁺ ion and potential hydration | Specific lattice parameters for the acid form |

| Phase Identification | Confirms the formation of the sodium salt phase | Confirms the presence of the free acid phase |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Profiling

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound. The resulting TGA curve provides data on the onset of decomposition, the temperatures of various degradation stages, and the amount of residual mass at high temperatures.

The thermal behavior of this compound is distinct from the free acid. The sodium salt often contains water of crystallization, which leads to an initial mass loss at temperatures around 100–150°C. Following dehydration, the salt generally exhibits higher thermal stability than the free acid. The main decomposition of the organic structure occurs at significantly higher temperatures. For instance, a 50% aqueous solution of tolyltriazole shows thermal stability with an exothermic reaction noted above 240°C. The degradation of the free acid, by contrast, commences at a lower temperature. The final residue at the end of the analysis in an

Fundamental Mechanisms of Corrosion Inhibition by Tolyltriazole Sodium Salt

Adsorption Phenomena at Metal-Solution Interfaces

The initial step in the corrosion inhibition process by tolyltriazole (B104456) sodium salt is its adsorption onto the metal surface. This process is influenced by several factors, including the concentration of the inhibitor, the nature of the metal, and the composition of the corrosive environment.

The adsorption behavior of tolyltriazole on metal surfaces can often be described by adsorption isotherms, which mathematically model the distribution of the adsorbate (inhibitor) between the liquid phase and the solid phase (metal surface) at equilibrium. The Langmuir adsorption isotherm is frequently used to model the adsorption of corrosion inhibitors. This model assumes that a monolayer of the inhibitor is formed on the metal surface and that all adsorption sites are equivalent.

Studies have shown that the adsorption of tolyltriazole on galvanized steel in a neutral sodium chloride solution conforms to the Langmuir adsorption isotherm, indicating a strong, chemical adsorption process. researchgate.net As the concentration of tolyltriazole increases, the surface coverage also increases, leading to higher inhibition efficiency. For instance, at a concentration of 0.01 M, the inhibiting efficiency for galvanized steel has been reported to be over 98%. researchgate.net

The Langmuir isotherm can be represented by the following equation:

C / θ = 1 / Kads + C

Where:

C is the concentration of the inhibitor.

θ is the surface coverage by the inhibitor.

Kads is the equilibrium constant of the adsorption process.

By plotting C/θ against C, a straight line is typically obtained, and the value of Kads can be determined from the intercept. This provides quantitative insight into the strength of the adsorption.

The formation of the protective film by tolyltriazole sodium salt is not instantaneous. The kinetics of this process, which involves the rate at which the inhibitor molecules adsorb and organize on the metal surface, are crucial for its effectiveness. The process begins with the transport of the tolyltriazole anions from the bulk solution to the metal-solution interface.

Once at the surface, the anions adsorb, a process that can involve both physical and chemical interactions. The rate of film formation is influenced by factors such as the concentration of the inhibitor, temperature, and the pH of the solution. The film itself is a dynamic entity, with ongoing processes of adsorption and desorption. A stable and effective protective layer is achieved when the rate of adsorption significantly exceeds the rate of desorption.

The molecular structure of tolyltriazole is a key determinant of its adsorption behavior and, consequently, its inhibitory properties. unpchemicals.com Tolyltriazole is a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. chemical-product.comirochemical.com The presence of the methyl group on the benzene (B151609) ring distinguishes it from its parent compound, benzotriazole (B28993). chemceed.com

This additional methyl group has several important effects:

Increased Hydrophobicity: The methyl group enhances the hydrophobicity (water-repelling nature) of the protective film. This improved water resistance helps to create a more robust barrier against aqueous corrosive agents. irochemical.com

Solubility: The methyl group makes tolyltriazole more soluble in some organic solvents compared to benzotriazole. chemceed.comchemical-product.com

Electronic Effects: The methyl group can influence the electron density distribution within the molecule, which in turn affects the strength of its interaction with the metal surface. The nitrogen atoms in the triazole ring are crucial for coordinating with metal ions, and the electronic influence of the methyl group can modulate this interaction. unpchemicals.com

The orientation of the tolyltriazole molecule upon adsorption is critical. The triazole ring, with its nitrogen atoms, tends to lie parallel to the metal surface to maximize the coordination with metal atoms. The benzene ring, with its methyl group, then orients itself to enhance the packing and hydrophobicity of the film.

Formation and Characterization of Protective Surface Films

The adsorption of tolyltriazole sodium salt leads to the formation of a thin, protective film on the metal surface. This film is the primary reason for the compound's corrosion-inhibiting properties.

The protective film formed by tolyltriazole is a complex layer. It is not simply a physically adsorbed monolayer but a more intricate structure. unpchemicals.com On copper surfaces, this film is often described as a cuprous-tolyltriazole complex. chemical-product.com The film acts as a physical barrier, preventing corrosive species like oxygen and water from reaching the metal surface. unpchemicals.com

The composition of this film can be analyzed using various surface-sensitive techniques. While detailed compositional data from specific research findings is proprietary, it is generally understood that the film consists of a complex of the metal ion (e.g., Cu+) and the tolyltriazole anion. This creates a durable, electrochemical barrier. chemceed.com The film's thickness is sufficient to deter corrosive chemicals, and it exhibits good thermal and oxidative stability. chemceed.com

Table 1: General Composition of Tolyltriazole Protective Film on Copper

| Component | Role in the Protective Film |

| Copper(I) ions (Cu+) | Formed from the metal surface, these ions complex with the tolyltriazole. |

| Tolyltriazole anions | The active inhibitor species that coordinates with the copper ions. smolecule.com |

| Oxide Layer (e.g., Cu2O) | Often an underlying layer that the tolyltriazole film forms upon and stabilizes. chemical-product.com |

The interaction between tolyltriazole and the metal surface is a prime example of coordination chemistry. The nitrogen atoms within the triazole ring of the tolyltriazole molecule possess lone pairs of electrons, which they can donate to vacant orbitals of the metal atoms on the surface, forming strong coordinate bonds. unpchemicals.com

This process is essentially a chelation reaction, where the tolyltriazole molecule acts as a ligand, binding to the metal ion. unpchemicals.com This complexation is particularly strong with copper and its alloys. unpchemicals.comsmolecule.com The resulting metal-tolyltriazole complex is a stable, polymeric layer that adheres strongly to the surface. unpchemicals.com This layer passivates the metal, meaning it renders the surface less reactive to its environment. unpchemicals.com

The formation of this stable complex is the cornerstone of tolyltriazole's effectiveness. It not only provides a physical barrier but also chemically stabilizes the metal surface, significantly reducing the electrochemical reactions that drive corrosion. unpchemicals.comchemceed.com

Structural Integrity and Stability of the Inhibitor Layer

The efficacy of Tolyltriazole Sodium Salt as a corrosion inhibitor is fundamentally linked to its ability to form a protective film on the surface of metals. This film is not a simple physical barrier but a well-defined, structured layer that provides robust protection against corrosive elements.

The formation of the inhibitor layer begins with the adsorption of the tolyltriazole molecule onto the metal surface. researchgate.netaquapharm-india.com The triazole ring, with its nitrogen atoms, plays a critical role in this process by forming coordinate bonds with the metal atoms. researchgate.net This interaction results in a chemisorbed layer that is densely packed and uniform across the metallic surface. researchgate.netaquapharm-india.com

The structural integrity of this film is one of its most crucial attributes. Research indicates that the layer formed by tolyltriazole is remarkably stable and resilient, capable of withstanding harsh industrial conditions, including variations in temperature and pH. researchgate.net This stability ensures long-term protection for the metal components, extending their operational lifespan. researchgate.net The hydrophobic properties conferred by the methyl group attached to the benzene ring contribute to the film's stability and enhance its protective performance compared to unsubstituted benzotriazole. northmetal.net The resulting passive layer effectively blocks the ingress of corrosive agents like water and oxygen, thereby significantly mitigating the rate of corrosion. researchgate.netresearchgate.net

Electrochemical Aspects of Corrosion Inhibition

The protective action of Tolytriazole Sodium Salt can be quantitatively assessed through various electrochemical techniques. These methods provide insight into the inhibitor's influence on the anodic and cathodic reactions that drive corrosion.

Potentiodynamic Polarization Studies: Anodic, Cathodic, and Mixed-Type Inhibition Behavior

Potentiodynamic polarization studies are instrumental in characterizing the type of inhibition provided by a substance. In the case of tolyltriazole (TTA), the non-ionized form of the sodium salt, electrochemical studies have shown that it functions as a mixed-type inhibitor for mild steel in acidic environments. northmetal.netresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions simultaneously. northmetal.net

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the metal/electrolyte interface. researchgate.net When a metal is protected by an inhibitor like this compound, the EIS data reveals changes in the electrochemical system, most notably an increase in the charge transfer resistance (Rct). nih.govresearchgate.net

The charge transfer resistance is inversely proportional to the rate of the corrosion reaction occurring at the interface. als-japan.com The formation of a stable, insulating inhibitor film on the metal surface hinders the transfer of charge, leading to a significant increase in the Rct value. researchgate.netals-japan.com This phenomenon is typically observed as a larger semicircle in a Nyquist plot. A higher Rct value is a clear indicator of effective corrosion inhibition.

Table 1: Interpretation of Key EIS Parameters in Corrosion Inhibition

| Parameter | Symbol | Significance in Inhibition | Expected Change with this compound |

| Solution Resistance | Rs | Resistance of the electrolyte. Generally unaffected by the inhibitor film. | Minimal Change |

| Charge Transfer Resistance | Rct | Resistance to electron transfer across the metal/solution interface. Inversely related to corrosion rate. | Significant Increase |

| Double Layer Capacitance | Cdl | Capacitance of the electrochemical double layer. Can decrease due to inhibitor adsorption replacing water molecules. | Decrease |

This table provides a generalized interpretation of EIS parameters. Actual values are dependent on the specific metal, environment, and inhibitor concentration.

Open Circuit Potential (OCP) Monitoring and Equilibrium State Analysis

Monitoring the Open Circuit Potential (OCP), also known as the corrosion potential (Ecorr), over time provides valuable information about the corrosion behavior of a metal in a specific environment. youtube.com The OCP represents the potential at which the rate of the anodic and cathodic reactions are equal, with no net current flowing. youtube.com

In studies involving tolyltriazole, the addition of the inhibitor typically causes a shift in the OCP towards more positive (or noble) potentials as the protective film forms and stabilizes on the metal surface. northmetal.netresearchgate.net This positive shift indicates that the inhibitor is primarily affecting the anodic reaction, making it more difficult for the metal to dissolve. However, as confirmed by polarization studies, it also affects the cathodic reaction, classifying it as a mixed inhibitor. A stable OCP value over time suggests that the protective layer has reached an equilibrium state, effectively passivating the metal surface against corrosion.

Environmental Variables Influencing Inhibition Efficiency

The performance of this compound is not absolute and can be significantly influenced by various environmental factors, with pH being one of the most critical.

pH Effects on Adsorption and Inhibitor Performance

Research on tolyltriazole (TTA) has demonstrated its varied effectiveness at different pH levels. For instance, one study investigated its performance on several metals at pH 0.4, 6, and 11. researchgate.net The findings highlighted that the optimal pH for inhibition depends heavily on the type of metal being protected.

Table 2: Influence of pH on Tolytriazole (TTA) Inhibition Efficiency for Various Metals

| Metal | pH 0.4 (Acidic) | pH 6 (Near-Neutral) | pH 11 (Alkaline) |

| Brass | Highest Inhibition Efficiency | Decreased Efficiency | Decreased Efficiency |

| Carbon Steel | Effective Inhibition | Effective Inhibition | Effective Inhibition |

| Aluminum | Accelerates Corrosion | Inhibits Corrosion | Accelerates Corrosion |

Data sourced from a study on the effect of tolyltriazole in H₂SO₄ and Na₂SO₄ solutions. researchgate.net

This data illustrates that while TTA is a versatile inhibitor for carbon steel across a wide pH range, its interaction with other metals like brass and aluminum is highly pH-dependent. researchgate.net For aluminum, TTA acts as an inhibitor only in near-neutral conditions, while it becomes a corrosion accelerator in strongly acidic or alkaline environments. researchgate.net For brass, its efficiency is highest in acidic conditions and diminishes as the pH increases. researchgate.net This underscores the importance of considering the specific operating environment and materials when applying this compound for corrosion control.

Computational Chemistry and Molecular Simulation Studies

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Tolyltriazole (B104456) Sodium Salt, DFT calculations are crucial for understanding its intrinsic properties that dictate its effectiveness as a corrosion inhibitor.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, a key step in the formation of a protective film. Conversely, a lower ELUMO value indicates a higher affinity for accepting electrons from the metal.

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the reactivity and stability of the inhibitor molecule. nih.gov A smaller energy gap implies that the molecule can be easily polarized, enhancing its reactivity and facilitating its adsorption onto the metal surface. nih.gov For organic inhibitors, a low ΔE value generally correlates with higher inhibition efficiency as it signifies that less energy is required to transfer electrons, promoting the formation of a stable inhibitor-metal complex. nih.gov Theoretical calculations have shown that the energy gap for similar organic molecules can be in the range that indicates high chemical reactivity and polarizability. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Significance in Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher values suggest stronger donation to the metal surface. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater capacity to accept electrons from the metal. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and polarizability, which often correlates with better inhibition performance. nih.gov |

Note: The specific values for Tolytriazole Sodium Salt can vary depending on the computational method and basis set used in the DFT calculations.

Mulliken Population and Electrostatic Potential Maps for Active Site Identification

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing insights into the distribution of electrons. This analysis helps to identify the atoms that are most likely to interact with the metal surface. For Tolyltriazole Sodium Salt, the nitrogen atoms of the triazole ring are expected to possess a higher negative charge density, making them the primary sites for donating electrons and coordinating with the metal atoms.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution around a molecule. researchgate.net These maps are invaluable for identifying the electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are the most probable sites for adsorption onto a positively charged metal surface. Conversely, regions of positive potential (colored in blue) are electron-deficient and represent sites for nucleophilic attack. For Tolyltriazole Sodium Salt, the MEP would highlight the high electron density around the triazole ring's nitrogen atoms, confirming them as the active centers for adsorption. nih.govresearchgate.net

Correlation of Quantum Chemical Parameters with Experimental Inhibition Efficiencies

A significant application of DFT studies is the ability to correlate calculated quantum chemical parameters with experimentally determined corrosion inhibition efficiencies. researchgate.net Researchers have found strong correlations between parameters like EHOMO, ΔE, dipole moment (μ), and the fraction of electrons transferred (ΔN) with the protective performance of inhibitors. researchgate.netnih.gov

For instance, a higher EHOMO value is generally associated with better inhibition efficiency because it facilitates electron donation to the metal. nih.gov Similarly, a low energy gap (ΔE) is often indicative of a more effective inhibitor. researchgate.net By establishing these quantitative structure-activity relationships (QSAR), it becomes possible to predict the potential efficacy of new inhibitor molecules before they are synthesized and tested in the laboratory, thereby streamlining the development of new and improved corrosion inhibitors. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations of Interfacial Adsorption

While DFT provides insights into the intrinsic electronic properties of the inhibitor molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the inhibitor at the interface between the corrosive medium and the metal surface. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the adsorption process. researchgate.net

Calculation of Adsorption Energies and Spontaneity of Interaction

A key output of MD simulations is the calculation of the interaction and adsorption energies between the inhibitor molecule and the metal surface. The adsorption energy (Eads) is a measure of the strength of the bond formed between the inhibitor and the metal. A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more stable adsorption process.

The spontaneity of the adsorption process is confirmed by highly negative values of Eads, which suggest that the formation of the inhibitor-metal surface complex is an energetically favorable process. mdpi.com These simulations can model the interactions of various functional groups of the this compound molecule with the metal, revealing that the process is often driven by both electrostatic interactions and the formation of coordinate bonds. mdpi.com

Table 2: Representative Adsorption Energy Data from MD Simulations

| System | Metal Surface | Adsorption Energy (Eads) (kJ/mol) | Interaction Type |

| Tolyltriazole | Copper (111) | Highly Negative | Spontaneous Adsorption |

| Tolyltriazole | Mild Steel | Highly Negative | Spontaneous Adsorption |

Note: The values presented are illustrative. Actual calculated adsorption energies depend on the force field, simulation time, and system conditions.

Simulations of Molecular Orientation and Packing Density at Metal Surfaces

MD simulations provide critical information about how Tolyltriazole Sodium Salt molecules arrange themselves on the metal surface. The orientation of the adsorbed molecules is crucial for the formation of a dense and effective protective layer. Simulations often reveal that the tolyltriazole molecule tends to adsorb in a planar or near-parallel orientation to the metal surface. This orientation allows for maximum surface coverage and facilitates strong interaction through the π-electrons of the aromatic ring and the lone pair electrons of the nitrogen atoms. nih.gov

Furthermore, these simulations can assess the packing density of the inhibitor molecules on the surface. A high packing density is desirable as it leads to the formation of a more compact and robust barrier film, which effectively isolates the metal from the corrosive environment. The simulations can show how factors like inhibitor concentration and the presence of other species in the solution affect the packing and orientation of the adsorbed layer. nih.gov

Solvation Shell Dynamics and Ion-Inhibitor Interactions

The process of corrosion inhibition in aqueous environments is fundamentally governed by the interactions at the metal-solution interface. Molecular Dynamics (MD) simulations are particularly powerful for studying the dynamic behavior of the Tolytriazole anion (the active inhibitor), solvent molecules (typically water), and metal ions (e.g., Cu²⁺).

The inhibitor's function begins with its interaction with metal ions, which involves displacing water molecules from the ion's primary solvation shell. The solvation shell is the layer of solvent molecules immediately surrounding an ion. The stability and dynamics of this shell are crucial for chemical reactions. MD simulations allow researchers to model the competition between the inhibitor and water molecules for a position within this shell. acs.org

Studies on similar systems reveal that inhibitor molecules can effectively restructure the solvation shell of metal ions. For instance, MD simulations of Zn²⁺ ions in electrolytes with organic additives show that the additive can expel water molecules from the primary solvation shell, reducing the coordination number of water around the ion. acs.org This process is critical for the Tolytriazole anion, as it must approach and bind to the metal surface or metal ions in solution. The deprotonated form of the closely related benzotriazole (B28993) is known to form a very strong bond with copper, a process that is fundamental to its protective mechanism. rsc.org

The key dynamic processes and parameters investigated through MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one particle at a certain distance from another. RDFs for ion-inhibitor and ion-water pairs reveal the structure of the solvation shell and how it changes when the inhibitor is present.

Coordination Number (CN): This is the average number of molecules (either solvent or inhibitor) in an ion's first solvation shell. A decrease in the water CN and a corresponding increase in the inhibitor CN around a metal ion is direct evidence of the ion-inhibitor interaction. acs.org

Residence Time: This parameter quantifies how long a molecule remains within the solvation shell. A longer residence time for the inhibitor compared to water indicates the formation of a stable ion-inhibitor complex.

These simulations demonstrate that the interaction is not merely a static binding event but a dynamic process of competitive displacement, leading to the formation of a more stable inhibitor-metal complex that is the precursor to the protective surface film.

| Simulation Parameter | Description | Significance in Inhibition Studies |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes the time-averaged density of particles at a distance 'r' from a reference particle. | Reveals the preferred distances between the inhibitor and metal ions, defining the structure of the solvation/coordination shell. acs.org |

| Coordination Number (CN) | The integral of the first peak of the g(r), representing the number of nearest neighbors. | Quantifies how many inhibitor molecules replace water molecules in the metal ion's primary solvation shell. acs.org |

| Residence Time (τ) | The average time a molecule spends within a defined region, such as the first solvation shell. | Indicates the stability of the ion-inhibitor interaction; a long residence time suggests a stable complex. nih.gov |

| Binding/Interaction Energy | The energy released or absorbed when the inhibitor molecule adsorbs onto the metal surface or binds to a metal ion. | A negative binding energy indicates a spontaneous and favorable interaction, crucial for effective inhibition. acs.orgmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its activity, such as corrosion inhibition efficiency. By identifying the key molecular properties that govern performance, QSAR models can predict the effectiveness of new, untested compounds, thereby accelerating the design and discovery of superior inhibitors. mdpi.comresearchgate.net

For corrosion inhibitors like Tolytriazole and its derivatives, the QSAR approach typically involves calculating a set of molecular descriptors using quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.netresearchgate.net These descriptors quantify various electronic and structural properties of the inhibitor molecule. The calculated descriptors are then correlated with experimentally measured inhibition efficiencies (%IE) to build a predictive model. researchgate.netnih.gov

Several key quantum chemical descriptors are consistently found to be critical in QSAR models for heterocyclic corrosion inhibitors:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. A higher E_HOMO value generally indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.netnih.gov

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller ΔE value generally implies higher reactivity, which can lead to stronger interaction with the metal surface and thus better inhibition. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are derived from E_HOMO and E_LUMO. They provide a quantitative measure of the molecule's tendency to interact and share charge with the metal surface, which is the essence of chemical adsorption. researchgate.netresearchgate.netnih.gov

The development of a QSAR model allows researchers to screen virtual libraries of related compounds and prioritize the synthesis of those predicted to have the highest inhibition efficiency, making the design process more targeted and efficient. nih.gov

Synergistic Effects and Multi Component Inhibitor Systems

Synergistic Interactions with Other Organic Corrosion Inhibitors

The combination of Tolytriazole Sodium Salt with other organic inhibitors often results in a synergistic effect, where the combined inhibition efficiency is greater than the sum of their individual effects. This is typically due to co-adsorption and the formation of a more compact and stable protective film on the metal surface.

Combination with Benzotriazole (B28993) and its Derivatives

While both Tolyltriazole (B104456) (TTA) and Benzotriazole (BTA) are effective corrosion inhibitors for copper and its alloys, they can be used together to optimize protection. irowater.comtolyltriazole-benzotriazole.com TTA has demonstrated superior corrosion inhibition, thermal stability, and resistance to chlorine compared to BTA. irowater.com The protective mechanism involves the formation of a complex, multi-layered film through covalent and coordination bonds with copper atoms. irowater.com This film acts as a barrier, preventing oxidation-reduction reactions on the metal surface. irowater.com The combination of these azoles can be particularly effective in closed-loop water circulation systems. irowater.com

Integration with Mercaptobenzothiazole and other Heterocyclic Compounds

The combination of this compound with 2-Mercaptobenzothiazole (MBT) is a well-documented synergistic pairing for the protection of copper and its alloys. irochemical.comgoogle.com This combination is noted to form a more uniform and effective protective film on the metal surface than either inhibitor used alone. irochemical.com Research has shown that a weight ratio of MBT to TTA between 1:3 and 3:2 yields a particularly strong synergistic effect, with a 1:1.5 to 1.5:1 ratio being preferred for optimal performance. google.com

This synergistic relationship is especially beneficial in aqueous systems where it provides significantly better corrosion inhibition for copper and its alloys. google.com The mechanism is believed to involve the formation of a complex protective layer that is more resilient to corrosive elements.

Table 1: Synergistic Effect of Tolyltriazole and Mercaptobenzothiazole on Copper Corrosion

| Inhibitor Combination | Corrosion Rate (mpy) |

| Tolyltriazole (alone) | >1.0 |

| Mercaptobenzothiazole (alone) | >1.0 |

| Tolyltriazole + Mercaptobenzothiazole (1:1 ratio) | <0.1 |

Note: Data is illustrative and based on findings of enhanced performance when combined. Actual corrosion rates can vary based on specific environmental conditions.

Co-adsorption with Nonionic Surfactants and Organic Phosphonates

The integration of this compound with nonionic surfactants and organic phosphonates can lead to enhanced corrosion protection through co-adsorption. The surfactant molecules can improve the solubility and surface coverage of the tolyltriazole, leading to a more stable and uniform protective film. researchgate.net

Organic phosphonates, such as Ethylenediamine Tetramethylene Phosphonic Acid (EDTMPA), are also used in conjunction with tolyltriazole in water treatment formulations. irochemical.com The phosphonates contribute to scale inhibition while the tolyltriazole provides corrosion protection for yellow metals, creating a comprehensive treatment package.

Synergism with Inorganic Corrosion Inhibitors

The performance of this compound can be further improved by combining it with various inorganic corrosion inhibitors. These inorganic compounds often work through different mechanisms, such as passivation or precipitation, which complements the film-forming action of the tolyltriazole.

Combined Effects with Molybdates, Phosphates, and Silicates

This compound is often formulated with inorganic inhibitors like molybdates, phosphates, and silicates to provide broad-spectrum corrosion protection for multi-metal systems. irowater.comatamanchemicals.com For instance, in cooling water systems, these combinations can protect not only copper and its alloys but also ferrous metals like steel and cast iron. atamanchemicals.com

Molybdates: Sodium molybdate (B1676688) is known to be an effective corrosion inhibitor for steel. When combined with tolyltriazole, it can offer comprehensive protection in systems containing both ferrous and non-ferrous metals. researchgate.net

Phosphates: Polyphosphates can enhance the performance of tolyltriazole, contributing to a more robust protective film. irowater.com

Silicates: Sodium silicate (B1173343) can work synergistically with other inhibitors like molybdates to protect aluminum alloys. researchgate.net It is plausible that similar synergistic effects could be observed when combined with tolyltriazole in multi-metal systems.

Formulation Optimization for Multi-Component Inhibitor Systems

For example, studies on military coolant inhibitor formulations have explored the substitution and blending of inhibitors like Tolyltriazole and Mercaptobenzothiazole to optimize performance. dtic.mil The optimization process often involves extensive testing under simulated service conditions to determine the most effective and stable inhibitor package. dtic.mil The use of multi-component systems, including a mix of organic and inorganic inhibitors, is a growing trend in creating advanced corrosion protection solutions. researchgate.net

Multi-Metallic System Protection: Studies on Copper, Brass, Steel, and Aluminum Alloys

This compound (TTA-Na) is a cornerstone corrosion inhibitor in systems constructed from multiple metals due to its exceptional ability to protect copper and its alloys, which in turn mitigates galvanic corrosion that could otherwise accelerate the degradation of other metals like steel and aluminum. Its efficacy is rooted in its ability to form a durable, passive, and protective film on metal surfaces. irochemical.comatamanchemicals.com This film, a chemisorbed polymeric complex, acts as a barrier against corrosive agents. atamanchemicals.comatamanchemicals.com Research demonstrates that while TTA-Na is a primary inhibitor for "yellow metals," its application provides significant protective benefits for ferrous and aluminum alloys in mixed metallurgical systems. atamanchemicals.comatamanchemicals.comatamanchemicals.com

Copper and Brass Protection

The primary mechanism of this compound involves its reaction with copper oxide on the surface of copper and copper alloys, such as brass, to form a stable and insoluble polymeric complex. atamanchemicals.com This thin, uniform film is highly effective at preventing corrosion from atmospheric elements and dissolved aggressive ions in aqueous environments. irochemical.comatamanchemicals.com Studies show that the methyl group in the tolyltriazole molecule enhances its solubility and performance in various media compared to its predecessor, benzotriazole. atamanchemicals.comst-andrews.ac.uk

A 2024 study investigating the protective layer on copper, bronze, and brass found that for brass, zinc was depleted from the bulk alloy to form a thicker protective layer with tolyltriazole. st-andrews.ac.uk This demonstrates a specific interaction that contributes to the robust protection of brass components. The effectiveness of TTA-Na is further enhanced when used in combination with other compounds; for example, its synergistic use with 2-Mercaptobenzothiazole (MBT) has been shown to yield a more uniform and effective protective membrane. irochemical.comatamanchemicals.comatamanchemicals.com

Steel Protection

In multi-metal systems, the dissolution of copper ions can accelerate the corrosion of steel through galvanic action. By effectively sequestering copper ions and forming a protective film on copper surfaces, this compound indirectly protects steel components. aquapharm-india.comcopper.org Beyond this indirect protection, TTA-Na also exhibits a direct inhibitive effect on ferrous metals (often referred to as "black metals"). irochemical.comatamanchemicals.com The inhibitor adsorbs onto the steel surface, forming a protective barrier that reduces the corrosion rate. atamanchemicals.com This dual-action—preventing copper-induced pitting and directly inhibiting rust—makes it a vital component in formulations for cooling water systems and industrial lubricants where both yellow metals and steel are present. atamanchemicals.comatamanchemicals.com

Aluminum Alloy Protection

The protection of aluminum alloys in a mixed-metal system is critical, as they are susceptible to pitting corrosion, particularly in the presence of dissolved copper ions. This compound mitigates this risk by complexing with copper ions in the solution, preventing them from plating onto aluminum surfaces and creating galvanic cells. copper.org

Furthermore, research has confirmed the direct inhibitive effect of tolyltriazole on various aluminum alloys. A key study by Onal and Aksut (2000) examined the corrosion control of several aluminum alloys in a 1 M NaCl solution. Their findings demonstrated significant inhibition efficiencies (IE) with the application of tolyltriazole (TTA). researchgate.net For instance, for an Al-8%Si-3%Cu alloy, an IE of 88% to 92% was achieved with a 2 mM concentration of TTA, which increased to 94% to 95% at a 20 mM concentration. researchgate.net The mechanism involves the adsorption of the inhibitor onto the alloy surface to form a protective film. researchgate.netdeepdyve.com Studies have shown this effect is most potent at neutral or slightly acidic pH levels. researchgate.netdeepdyve.com

Research Data on Aluminum Alloy Corrosion Inhibition by Tolytriazole

The following table summarizes the findings from a study on the inhibition efficiency of Tolytriazole (TTA) on different aluminum alloys in a corrosive chloride environment.

| Alloy Composition | Inhibitor Concentration (TTA) | Corrosive Medium | pH | Inhibition Efficiency (IE %) | Reference |

| Al-8%Si-3%Cu | 2 mM | 1 M NaCl | 6 | 88 - 92% | researchgate.net |

| Al-8%Si-3%Cu | 20 mM | 1 M NaCl | 6 | 94 - 95% | researchgate.net |

| Al-Cu Alloy | Not Specified | HCl | 0.5 | More Efficient | researchgate.netdeepdyve.com |

| Al-Si-Cu Alloy | Not Specified | NaCl | 6 | More Efficient | researchgate.netdeepdyve.com |

| Al-Cu-Fe Alloy | Not Specified | NaCl | 11 | Less Efficient | researchgate.netdeepdyve.com |

Summary of this compound Effects on Various Metals

This table provides an overview of the protective action of this compound across different metals commonly found in industrial systems.

| Metal/Alloy | Protective Mechanism | Synergistic Agents | Key Findings | References |

| Copper | Forms a durable, chemisorbed polymeric film on the surface. | 2-Mercaptobenzothiazole (MBT), Metal Cations | Excellent inhibitor, prevents the release of corrosive Cu ions into the system. | irochemical.comatamanchemicals.comatamanchemicals.comresearchgate.net |

| Brass | Forms a protective film; Zinc from the alloy contributes to a thicker layer. | 2-Mercaptobenzothiazole (MBT) | Highly effective; the inhibitor interacts directly with alloy components. | atamanchemicals.comst-andrews.ac.uk |

| Steel | Indirectly protected by preventing galvanic corrosion from copper ions; Directly protected by adsorption of inhibitor film. | Scale inhibitors, Biocides | Provides positive effects in protecting steel and cast iron. | atamanchemicals.comatamanchemicals.comcopper.org |

| Aluminum Alloys | Indirectly protected by complexing dissolved copper ions; Directly protected by adsorption of inhibitor film. | - | Inhibition efficiency can exceed 90% depending on concentration and alloy type. | copper.orgresearchgate.netdeepdyve.com |

Advanced Surface Analytical Techniques for Inhibitor Film Characterization

Microscopic and Morphological Investigations of Inhibited Surfaces

Visualizing the effect of Tolytriazole Sodium Salt on a metal surface provides direct evidence of its protective action. Microscopic techniques are instrumental in characterizing the topography and coverage of the inhibitor film.

Scanning Electron Microscopy (SEM) for Surface Topography and Film Coverage

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material with high resolution. In the context of corrosion inhibition, SEM is employed to compare the surface of a metal before and after exposure to a corrosive environment, with and without the inhibitor.

When a metal surface is exposed to a corrosive medium without an inhibitor, SEM images typically reveal a rough and damaged surface, characterized by pits and cracks. However, in the presence of this compound, a significant improvement in the surface morphology is observed. Research on the parent compound, tolyltriazole (B104456) (TTA), shows that a protective film forms on the metal surface, such as mild steel, making it smoother and more uniform compared to the corroded surface. researchgate.netscielo.br This film acts as a physical barrier, shielding the metal from the aggressive environment. researchgate.net The SEM analysis demonstrates that the inhibitor film effectively covers the surface, preventing the localized corrosion that leads to pitting and other forms of degradation.

Atomic Force Microscopy (AFM) for Nanoscale Surface Roughness and Film Thickness

Atomic Force Microscopy (AFM) offers three-dimensional surface imaging at the nanoscale, providing quantitative data on surface roughness and film thickness. mdpi.com This technique is particularly valuable for assessing the effectiveness of an inhibitor film at a fine scale.

Studies on mild steel treated with tolyltriazole in an acidic solution have shown a significant reduction in surface roughness compared to the uninhibited steel. researchgate.netscielo.br The average roughness of the polished mild steel increases dramatically after immersion in the corrosive solution. However, with the addition of tolyltriazole, the surface remains significantly smoother, indicating the formation of a stable and protective inhibitor film. researchgate.netscielo.br

AFM can also be used to determine the thickness of the inhibitor film. researchgate.net By creating a scratch in the film with the AFM tip and measuring the height difference between the protected and the bare surface, the thickness of the adsorbed layer can be accurately determined. researchgate.net This provides crucial information on the nature of the inhibitor layer, for instance, whether it is a monolayer or a multilayer film.

Table 1: AFM Roughness Data for Mild Steel in 0.5 M HCl with and without Tolytriazole (TTA)

| Sample Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Maximum Peak Height (Rp) (nm) |

| Polished Mild Steel | 8.3 | 10.6 | 65.2 |

| Mild Steel in 0.5 M HCl | 135.0 | 165.0 | 954.0 |

| Mild Steel in 0.5 M HCl + 0.07 M TTA | 18.2 | 22.9 | 134.0 |

This table presents representative data illustrating the significant reduction in surface roughness of mild steel when protected by tolyltriazole in a corrosive environment, as measured by AFM. Data synthesized from findings on tolyltriazole. researchgate.netscielo.br

3D-Profilometry for Macroscopic Surface Roughness Changes

Research indicates that surfaces treated with tolyltriazole exhibit a marked decrease in macroscopic surface roughness when compared to surfaces exposed to a corrosive environment without the inhibitor. researchgate.net The 3D profiles of inhibited surfaces appear much smoother, confirming the formation of a uniform and widespread protective film. This macroscopic smoothness is a direct consequence of the microscopic protection against corrosive attacks, as observed with SEM and AFM.

Spectroscopic and Elemental Analysis of Surface Layers

Beyond the physical morphology, understanding the chemical composition of the protective film is crucial. Spectroscopic and elemental analysis techniques reveal the elemental makeup and the nature of the chemical bonds between the this compound and the metal surface.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping of Films

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.netresearchgate.net It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam.

In the study of inhibitor films, EDS is used to map the distribution of elements on the metal surface. For a surface protected by this compound, EDS analysis is expected to show the presence of nitrogen, a key element in the tolyltriazole molecule, across the surface. This confirms the adsorption of the inhibitor. Studies on mild steel inhibited with tolyltriazole have shown that the protective film significantly reduces the adsorption of corrosive elements, such as chloride, on the surface. researchgate.netscielo.br The elemental map of an uninhibited surface would show high concentrations of iron and oxygen (indicating rust) and chlorine, whereas the inhibited surface would show the presence of nitrogen and carbon from the inhibitor molecule and a significantly lower concentration of chlorine.

Table 2: Representative EDS Elemental Analysis of Mild Steel Surface

| Element | Uninhibited Surface (Atomic %) | Inhibited Surface with Tolytriazole (Atomic %) |

| Fe | 45 | 55 |

| O | 35 | 15 |

| Cl | 15 | 2 |

| C | 5 | 20 |

| N | 0 | 8 |

This table shows illustrative data on how the elemental composition of a mild steel surface changes in a corrosive environment with the addition of tolyltriazole. The presence of Nitrogen and increased Carbon, along with a decrease in Oxygen and Chlorine, on the inhibited surface confirms the formation of a protective inhibitor film. Data synthesized from findings on tolyltriazole. researchgate.netscielo.br

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Adsorbed Species

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a versatile technique used to obtain infrared spectra of the surface of a material. nih.gov It is particularly useful for studying the adsorption of organic molecules, like this compound, onto a metal surface. researchgate.net

The ATR-FTIR spectrum of a metal surface treated with this compound will show characteristic absorption bands corresponding to the functional groups of the tolyltriazole molecule. The triazole ring, aromatic C-H, and methyl group vibrations would be evident in the spectrum. Crucially, shifts in the positions of these bands, when compared to the spectrum of pure this compound, can indicate the formation of chemical bonds between the inhibitor and the metal surface. For instance, the interaction between the nitrogen atoms in the triazole ring and the metal atoms can be observed through changes in the characteristic vibrational frequencies of the ring. This provides direct evidence of the chemisorption of the inhibitor, which is fundamental to the formation of a stable protective film. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Composition of Surface Films

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. The mechanism involves irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material.

In the context of this compound inhibitor films, XPS is instrumental in confirming the adsorption of the inhibitor and elucidating its interaction with the metal substrate, typically copper. The analysis of high-resolution XPS spectra for key elements—Copper (Cu), Nitrogen (N), and Carbon (C)—provides direct evidence of the protective film's nature.

Nitrogen (N1s): The presence of a peak in the N1s spectrum is a direct confirmation of the tolyltriazole molecule's presence on the surface. The binding energy of this peak, typically around 399-401 eV, indicates the chemical state of the nitrogen atoms. Studies show that the triazole group chemisorbs to the copper surface through the nitrogen atoms, leading to the formation of a Cu(I)-tolyltriazole complex. researchgate.net The N1s peak can be deconvoluted to distinguish between different nitrogen environments within the adsorbed layer.

Copper (Cu2p): The Cu2p spectrum reveals the oxidation state of the copper on the surface. On an untreated surface, copper oxide (CuO) and cuprous oxide (Cu₂O) are typically present. After treatment with this compound, a shift in the Cu2p binding energies and a change in the peak shape are observed. This is indicative of the formation of a Cu(I)-tolyltriazole complex, where the copper atom is coordinated with the nitrogen atoms of the triazole ring. This complex forms a protective polymeric film that inhibits corrosion. researchgate.net

Carbon (C1s): The C1s spectrum provides information about the carbon atoms in the tolyltriazole molecule. Deconvolution of the C1s peak can help distinguish between the carbon atoms of the benzene (B151609) ring and the methyl group, further confirming the integrity of the adsorbed inhibitor molecule.

The following table summarizes typical XPS binding energy data that would be expected from the analysis of a copper surface protected by a tolyltriazole film.

Interactive Table: Representative XPS Binding Energies for a Tolytriazole Film on Copper

| Element | XPS Peak | Typical Binding Energy (eV) | Interpretation |

| Nitrogen | N1s | ~399.8 | Indicates N atoms in the triazole ring coordinated with copper (Cu-N bond). |

| Copper | Cu 2p₃/₂ | ~932.5 | Suggests the presence of Cu(I), indicative of the Cu-tolyltriazole complex. |

| Copper | Cu 2p₃/₂ | ~934.2 | Corresponds to Cu(II) in surface copper oxides (e.g., CuO). |

| Carbon | C1s | ~284.8 | Associated with C-C and C-H bonds in the benzene and methyl groups of tolyltriazole. |

| Carbon | C1s | ~286.0 | May indicate C-N bonds within the triazole ring structure. |

Note: The binding energy values are representative and can vary slightly depending on the specific experimental conditions and instrument calibration.

Interfacial Properties and Wettability Studies

The formation of an inhibitor film alters the interfacial properties of the metal, most notably its wettability. These changes have implications for how the surface interacts with its environment and can be correlated with corrosion resistance.

Contact Angle Measurements for Hydrophilicity/Hydrophobicity Assessment

Contact angle measurement is a quantitative method to determine the wettability of a solid surface by a liquid. It involves measuring the angle where a liquid-vapor interface meets a solid surface. A high contact angle indicates low wettability (hydrophobicity), while a low contact angle signifies high wettability (hydrophilicity).

When this compound adsorbs onto a metal surface, it forms an organic film that typically increases the surface's hydrophobicity. This is because the non-polar organic parts of the tolyltriazole molecule (the benzene and methyl groups) orient away from the surface, creating a lower surface energy barrier to repel water. An increased hydrophobicity is often associated with better corrosion protection, as it hinders the contact of the corrosive aqueous medium with the metal surface. researchgate.net

Dynamic contact angle measurements, which distinguish between the advancing (liquid moving over a dry surface) and receding (liquid withdrawing from a wet surface) angles, provide deeper insights. Research on the closely related benzotriazole (B28993) has shown a good correlation between the receding contact angle and the effectiveness of corrosion inhibition. researchgate.net A higher receding contact angle suggests a more stable and robust inhibitor film.

The table below illustrates the expected change in water contact angle on a copper surface after treatment.

Interactive Table: Representative Water Contact Angle Data on Treated Copper

| Surface Condition | Advancing Contact Angle (θₐ) | Receding Contact Angle (θᵣ) | Wettability |

| Uncleaned Copper | ~65° | ~30° | Hydrophilic |

| Cleaned Copper (bare) | ~85° | ~45° | Mildly Hydrophilic |

| Tolytriazole Treated Copper | >100° | >70° | Hydrophobic |

Note: These values are illustrative and represent typical trends observed in wettability studies of inhibitor-treated metal surfaces.

Ellipsometry for Adsorbed Layer Thickness and Optical Property Determination

Ellipsometry is a non-destructive optical technique for investigating the dielectric properties (refractive index and extinction coefficient) and thickness of thin films. nih.gov It measures the change in the polarization state of light upon reflection from a sample surface. Because it is highly sensitive to film thicknesses from a few angstroms to several micrometers, it is an ideal method for characterizing the adsorbed layer of this compound. nih.govnist.gov

By applying an appropriate optical model, ellipsometric data can be analyzed to determine both the thickness and the refractive index of the inhibitor film simultaneously. nih.gov The thickness of the tolyltriazole film is a critical parameter, as it must be sufficient to provide a continuous barrier against corrosive species. Studies typically show that these inhibitor films are very thin, often forming a monolayer or a few molecular layers on the metal surface. nih.govoclc.org The thickness is generally found to be in the range of 2 to 10 nanometers.

The refractive index of the film provides insight into its density and composition. A uniform refractive index across the surface suggests a homogeneous and well-formed film, which is desirable for consistent corrosion protection.

The following table provides plausible data for a this compound film on a substrate as determined by ellipsometry.

Interactive Table: Typical Ellipsometric Data for an Adsorbed Inhibitor Film

| Parameter | Value | Significance |

| Film Thickness (d) | 3.5 nm (35 Å) | Indicates the formation of a very thin, likely multi-layer, protective film. |

| Refractive Index (n) at 633 nm | 1.55 | Provides information about the optical density of the adsorbed organic layer. |

| Substrate | Copper (Cu) | The underlying metal being protected. |

Note: The presented values are representative for thin organic films on metal surfaces and serve as a realistic example.

Environmental Fate and Degradation Pathways in Aqueous Systems

Biodegradation Studies and Environmental Persistence

Tolytriazole exhibits low biodegradability, a characteristic that contributes significantly to its environmental persistence. researchgate.net Studies have consistently shown that conventional wastewater treatment plants (WWTPs) achieve only partial removal of tolyltriazole (B104456) and its parent compound, benzotriazole (B28993). nih.govresearchgate.net This limited removal efficiency is attributed to the compound's resistance to microbial degradation.

Research indicates that tolyltriazole is not significantly toxic to wastewater microorganisms at concentrations up to 20 mg/L, but it also does not undergo significant biodegradation under standard biochemical oxygen demand (BOD) test conditions. epa.gov Due to its poor biodegradability and limited sorption tendency, tolyltriazole persists in treated wastewater effluents and is subsequently released into rivers and lakes. nih.govresearchgate.net The persistence of benzotriazoles in general is notable, with estimated half-lives in the environment ranging from a month to over a year. researchgate.net The consistent detection of tolyltriazole in surface waters, often at concentrations lower than benzotriazole but still significant, underscores its recalcitrant nature in aquatic systems. nih.gov

| Parameter | Finding | Reference |